molecular formula C14H16ClNO4S B5088585 5-chloro-N-[(furan-2-yl)methyl]-2-propoxybenzene-1-sulfonamide

5-chloro-N-[(furan-2-yl)methyl]-2-propoxybenzene-1-sulfonamide

Cat. No.: B5088585
M. Wt: 329.8 g/mol
InChI Key: KPAOPHXOHCSEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[(furan-2-yl)methyl]-2-propoxybenzene-1-sulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(furan-2-yl)methyl]-2-propoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. The furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction, while the propoxy group is added via an etherification process. Common reagents used in these reactions include sulfonyl chlorides, furan derivatives, and alkyl halides .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The process is typically scaled up from laboratory methods, with adjustments made to accommodate larger volumes and industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(furan-2-yl)methyl]-2-propoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanone derivatives, amines, and various substituted benzene sulfonamides .

Scientific Research Applications

5-chloro-N-[(furan-2-yl)methyl]-2-propoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(furan-2-yl)methyl]-2-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the furan ring can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[(furan-2-yl)methyl]-2-methoxybenzene-1-sulfonamide
  • 5-chloro-N-[(furan-2-yl)methyl]-2-ethoxybenzene-1-sulfonamide
  • 5-chloro-N-[(furan-2-yl)methyl]-2-butoxybenzene-1-sulfonamide

Uniqueness

5-chloro-N-[(furan-2-yl)methyl]-2-propoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The propoxy group, in particular, influences its solubility and interaction with biological targets, setting it apart from similar compounds .

Properties

IUPAC Name

5-chloro-N-(furan-2-ylmethyl)-2-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4S/c1-2-7-20-13-6-5-11(15)9-14(13)21(17,18)16-10-12-4-3-8-19-12/h3-6,8-9,16H,2,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAOPHXOHCSEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.